Fmoc-D-Arg(Pbf)-OPfp

説明

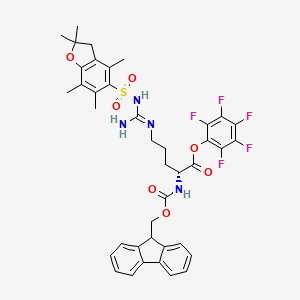

Fmoc-D-Arg(Pbf)-OPfp: is a derivative of the amino acid arginine, specifically designed for use in solid-phase peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the guanidino side chain. The pentafluorophenyl (OPfp) ester is used to activate the carboxyl group, facilitating peptide bond formation. This compound is particularly useful in the synthesis of peptides due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Pbf)-OPfp typically involves the following steps:

Protection of the Amino Group: The amino group of D-arginine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.

Protection of the Guanidino Group: The guanidino group is protected with the Pbf group using Pbf chloride in the presence of a base like triethylamine.

Activation of the Carboxyl Group: The carboxyl group is activated by converting it to the pentafluorophenyl ester using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. The process involves:

Solid-Phase Peptide Synthesis (SPPS): The protected amino acids are sequentially added to a resin-bound peptide chain.

In Situ Activation: The carboxyl group is activated in situ using pentafluorophenol and a coupling reagent.

Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected using a cocktail of reagents such as trifluoroacetic acid (TFA), scavengers, and water

化学反応の分析

Types of Reactions:

Substitution Reactions: The pentafluorophenyl ester group can undergo nucleophilic substitution with amines to form peptide bonds.

Deprotection Reactions: The Fmoc and Pbf groups can be removed under basic and acidic conditions, respectively.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Pbf Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) is used to remove the Pbf group.

Major Products:

Peptides: The primary product formed is the desired peptide with the sequence specified by the protected amino acids.

Byproducts: Minor byproducts may include truncated peptides and side products from incomplete deprotection

科学的研究の応用

Chemistry:

Peptide Synthesis: Fmoc-D-Arg(Pbf)-OPfp is widely used in the synthesis of peptides for research and therapeutic purposes.

Bioconjugation: It is used in the conjugation of peptides to other biomolecules for the development of bioconjugates.

Biology:

Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.

Cell Signaling Studies: Peptides synthesized using this compound are used to investigate cell signaling pathways.

Medicine:

Drug Development: Peptides synthesized using this compound are explored as potential therapeutic agents for various diseases.

Vaccine Development: It is used in the synthesis of peptide-based vaccines.

Industry:

Biotechnology: The compound is used in the production of synthetic peptides for industrial applications.

Pharmaceuticals: It is used in the large-scale synthesis of peptide drugs

作用機序

Peptide Bond Formation:

Activation: The carboxyl group of Fmoc-D-Arg(Pbf)-OPfp is activated by the pentafluorophenyl ester, making it highly reactive towards nucleophiles.

Coupling: The activated carboxyl group reacts with the amino group of another amino acid or peptide, forming a peptide bond.

Deprotection: The Fmoc and Pbf groups are removed sequentially to expose the reactive sites for further coupling reactions.

Molecular Targets and Pathways:

Protein Synthesis: The synthesized peptides can interact with various proteins and enzymes, influencing biological pathways.

Cell Signaling: Modified peptides can act as agonists or antagonists in cell signaling pathways, modulating cellular responses

類似化合物との比較

Fmoc-D-Arg(Pmc)-OPfp: Similar to Fmoc-D-Arg(Pbf)-OPfp but with a different protecting group (Pmc) for the guanidino side chain.

Fmoc-D-Arg(Mtr)-OPfp: Another variant with the Mtr protecting group for the guanidino side chain.

Fmoc-D-Arg(Tos)-OPfp: Uses the Tosyl (Tos) group for protecting the guanidino side chain.

Uniqueness:

Stability: The Pbf group provides greater stability compared to other protecting groups, reducing side reactions.

Reactivity: The pentafluorophenyl ester enhances the reactivity of the carboxyl group, facilitating efficient peptide bond formation.

Versatility: this compound is versatile and can be used in various peptide synthesis protocols, making it a preferred choice for researchers

生物活性

Fmoc-D-Arg(Pbf)-OPfp is a derivative of the amino acid arginine, notable for its applications in peptide synthesis and biological research. The compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentamethylbenzofuran (Pbf) sulfonyl group, enhancing its stability and reactivity in various biochemical contexts.

- Molecular Formula : C₃₄H₄₀N₄O₇S

- Molecular Weight : 648.769 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Melting Point : 94 to 98°C

- CAS Number : 187618-60-6

These properties contribute to its utility in solid-phase peptide synthesis (SPPS) and other biochemical applications.

This compound exhibits significant biological activity, primarily attributed to the arginine component, which plays a crucial role in various physiological processes:

- Nitric Oxide Production : Arginine is a substrate for nitric oxide synthase, leading to the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation and immune response.

- Cell Signaling : The compound's structure allows it to participate in cell signaling pathways, influencing processes such as cell proliferation and apoptosis.

In Vitro Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

- Antifungal Activity : A cyclic dipeptide containing D-arginine has shown antifungal properties against pathogens such as Candida albicans and Aspergillus niger .

- Cancer Research : Fmoc-D-Arg(Pbf)-OH has been associated with significant activity against breast cancer cells, indicating potential therapeutic applications .

Stability and Coupling Efficiency

Research has demonstrated that Fmoc-D-Arg(Pbf)-OH maintains high stability under various conditions, making it suitable for peptide synthesis:

- In comparative studies, Fmoc-D-Arg(Pbf)-OH exhibited superior stability over other protecting groups in solution, maintaining over 99% coupling efficiency even after prolonged exposure .

Table 1: Stability Comparison of Arginine Derivatives

| Time (h) | Fmoc-Arg(Boc)₂-OH | Fmoc-Arg(NO₂)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 1 | 88.6% | 100% | 100% |

| 24 | 85.0% | 100% | 100% |

| 48 | 77.6% | 100% | 100% |

| 10 d | 65.1% | 100% | 100% |

| 30 d | 51.2% | - | - |

This table illustrates the stability of different arginine derivatives over time, emphasizing the robustness of Fmoc-D-Arg(Pbf)-OH.

Peptide Synthesis Optimization

A notable study focused on optimizing the incorporation of Fmoc-D-Arg(Pbf)-OH into peptide chains using N-butylpyrrolidinone (NBP) as a solvent. This approach aimed to minimize side reactions and improve yield by controlling reaction conditions such as temperature and reagent concentrations .

Key Findings:

- The use of NBP reduced viscosity, facilitating better penetration of the coupling agents into the resin.

- A systematic approach involving in situ activation led to improved coupling efficiency and minimized formation of inactive δ-lactam byproducts.

Ergogenic Effects

In another investigation, amino acid derivatives like Fmoc-D-Arg(Pbf)-OH were evaluated for their ergogenic effects during exercise. These compounds were found to enhance anabolic hormone secretion and improve mental performance during stress-related tasks .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUZYOYASRPHMO-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099281 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200132-33-8 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200132-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。